4-(Cyclohexyloxy)-4-oxobutanoic acid
Overview
Description
4-(Cyclohexyloxy)-4-oxobutanoic acid is an organic compound that features a cyclohexyloxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-4-oxobutanoic acid typically involves the reaction of cyclohexanol with a suitable butanoic acid derivative. One common method is the esterification of cyclohexanol with 4-oxobutanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification and subsequent hydrolysis steps, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the cyclohexyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Cyclohexanone and butanoic acid derivatives.
Reduction: Cyclohexanol and 4-hydroxybutanoic acid.
Substitution: Various substituted butanoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Cyclohexyloxy)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of cyclohexanol and butanoic acid derivatives. The pathways involved include nucleophilic attack on the ester bond, followed by cleavage and product formation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexyloxy)acetic acid
- Cyclohexanecarboxylic acid
- Cyclohexanol
Comparison
4-(Cyclohexyloxy)-4-oxobutanoic acid is unique due to the presence of both a cyclohexyloxy group and an oxo group on the butanoic acid backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds like 2-(Cyclohexyloxy)acetic acid, which lacks the oxo group, or cyclohexanecarboxylic acid, which lacks the cyclohexyloxy group.
Properties
IUPAC Name |
4-cyclohexyloxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBVVSONJDUVEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905242 | |
Record name | 4-(Cyclohexyloxy)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10018-78-7 | |
Record name | Succinic acid, monocyclohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010018787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Cyclohexyloxy)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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